7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorobenzyl group, and a methyloxazolo ring fused to a purine core. The presence of these functional groups and the fused ring system imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazolo Ring: The oxazolo ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the Purine Core: The purine core is introduced through a condensation reaction with a suitable purine precursor.
Functional Group Modifications: The tert-butyl, fluorobenzyl, and methyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of a fluorine atom.
7-(tert-butyl)-3-(4-methylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents
Properties
IUPAC Name |
7-tert-butyl-2-[(4-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-5-7-12(20)8-6-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYRBIWAZVYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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